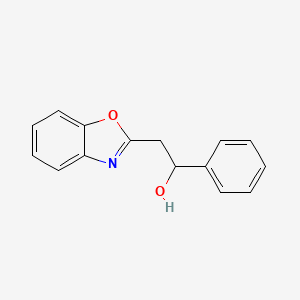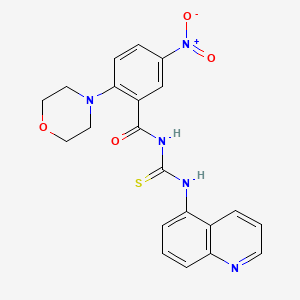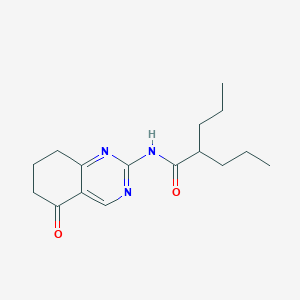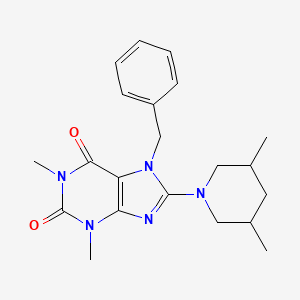
2-(1,3-benzoxazol-2-yl)-1-phenylethanol
Übersicht
Beschreibung
2-(1,3-Benzoxazol-2-yl)-1-phenylethanol is a compound that belongs to the class of benzoxazoles, which are heterocyclic aromatic organic compounds Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-benzoxazol-2-yl)-1-phenylethanol typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminophenol with benzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) in ethanol. The reaction is carried out at a temperature of around 50°C to yield the desired benzoxazole derivative .
Industrial Production Methods: Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Catalysts such as mesoporous titania-alumina mixed oxide (MTAMO) have been employed to improve the reaction conditions and product purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1,3-Benzoxazol-2-yl)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the phenylethanol moiety can be oxidized to form a ketone.
Reduction: The benzoxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 2-(1,3-benzoxazol-2-yl)-1-phenylacetone.
Reduction: Formation of 2-(1,3-benzoxazol-2-yl)-1-phenylethylamine.
Substitution: Formation of halogenated derivatives like 2-(1,3-benzoxazol-2-yl)-1-(4-bromophenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzoxazol-2-yl)-1-phenylethanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-1-phenylethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in microbial and cancer cell growth.
Pathways Involved: It may inhibit key enzymes in the biosynthesis of essential cellular components, leading to antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
- 2-(1,3-Benzimidazol-2-yl)-1-phenylethanol
- 2-(1,3-Benzothiazol-2-yl)-1-phenylethanol
Comparison:
- 2-(1,3-Benzimidazol-2-yl)-1-phenylethanol: Similar structure but contains a benzimidazole ring instead of a benzoxazole ring. It exhibits similar biological activities but may have different potency and selectivity.
- 2-(1,3-Benzothiazol-2-yl)-1-phenylethanol: Contains a benzothiazole ring, which can impart different electronic properties and reactivity. It may have distinct applications in photoluminescent materials .
2-(1,3-Benzoxazol-2-yl)-1-phenylethanol stands out due to its unique combination of a benzoxazole ring and a phenylethanol moiety, offering a versatile platform for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-13(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-14(12)18-15/h1-9,13,17H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWGWSJTRIXJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID](/img/structure/B4225833.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4225837.png)
![N-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B4225842.png)
![2-(4-morpholinyl)-5-nitro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4225848.png)
![4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4225852.png)

![1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4225879.png)
![6-bromo-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4225884.png)
![3,4-dichloro-N-[2-[5-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]benzamide](/img/structure/B4225889.png)
![N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4225897.png)

![3-[4-(ethylsulfamoyl)phenyl]-N-(2-methylphenyl)propanamide](/img/structure/B4225917.png)
